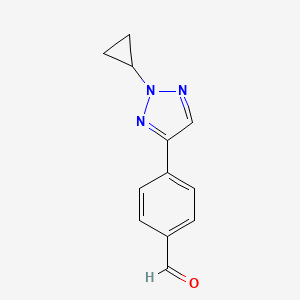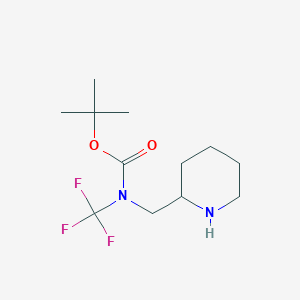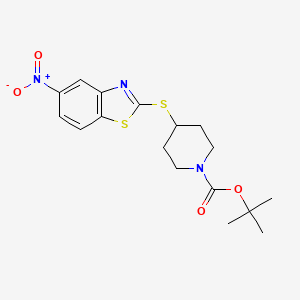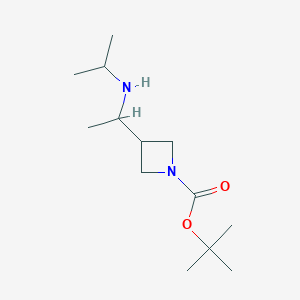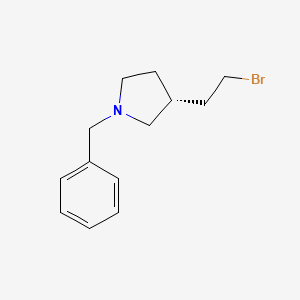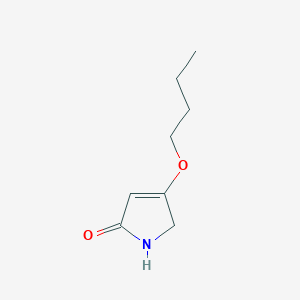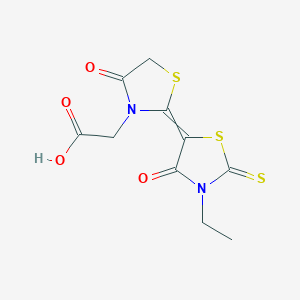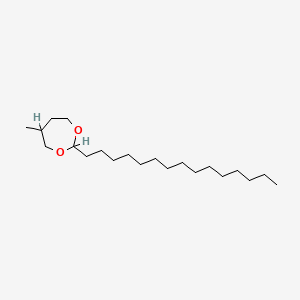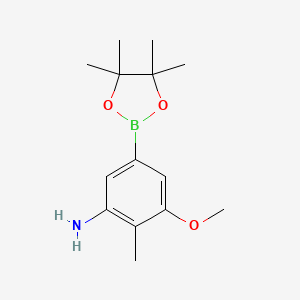![molecular formula C11H21NS B13972271 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2-azaspiro[45]decan-8-yl)methanethiol is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4One common synthetic route starts with the preparation of the azaspirodecane core, which can be achieved through a series of cyclization reactions involving commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The thiol group is then introduced via nucleophilic substitution reactions using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the spirocyclic structure may contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the thiol group.
Cyclobenzaprine: Contains a spirocyclic structure with different functional groups.
Pyrazole derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its combination of a spirocyclic structure and a thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
(2-methyl-2-azaspiro[4.5]decan-8-yl)methanethiol |
InChI |
InChI=1S/C11H21NS/c1-12-7-6-11(9-12)4-2-10(8-13)3-5-11/h10,13H,2-9H2,1H3 |
InChI Key |
PEYNDBOITLVEQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(CC2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




